

Total Synthesis Protocol for the Potent Kinase Inhibitor Aplithianine A

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Compound of Interest

Compound Name: *Aplithianine A*

Cat. No.: *B12380252*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the total synthesis of **Aplithianine A**, a novel marine-derived alkaloid with potent and selective inhibitory activity against several serine/threonine kinases.^{[1][2][3]} The protocol is based on the successful four-step synthesis which provides a stable supply of the molecule for further investigation.^{[1][4]} **Aplithianine A** has been identified as a competitive inhibitor of the ATP binding site of kinases, with significant activity against J-PKAc α , PKA, and members of the CLK and PKG families, making it a promising candidate for further drug development.

Overview of the Synthetic Strategy

The total synthesis of **Aplithianine A** has been achieved through an efficient four-step process. The synthesis begins with a Buchwald–Hartwig coupling of commercially available precursors, followed by hydrolysis, amidation, and a final imidazole ring formation. This approach allows for the production of **Aplithianine A** in sufficient quantities for biological evaluation and further analog development.

Experimental Protocols

The following section details the experimental procedures for the key steps in the total synthesis of **Aplithianine A**.

Step 1: Buchwald-Hartwig Coupling

- Reaction: Coupling of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate and 6-bromopurine.
- Procedure: To a solution of ethyl 3,4-dihydro-2H-1,4-thiazine-6-carboxylate (1.0 eq) and 6-bromopurine (1.1 eq) in toluene is added cesium carbonate (2.0 eq), Xantphos (0.1 eq), and palladium(II) acetate (0.05 eq). The reaction mixture is degassed and heated to 110 °C for 12 hours under an argon atmosphere. After cooling to room temperature, the mixture is filtered through Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired coupled product.

Step 2: Hydrolysis

- Reaction: Hydrolysis of the ester to the corresponding carboxylic acid.
- Procedure: The product from Step 1 is dissolved in a mixture of tetrahydrofuran and water (1:1). Lithium hydroxide (2.0 eq) is added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is then acidified with 1 M HCl to pH 3-4 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the carboxylic acid, which is used in the next step without further purification.

Step 3: Amidation

- Reaction: Formation of the Weinreb amide.
- Procedure: To a solution of the carboxylic acid from Step 2 (1.0 eq) in dimethylformamide are added N,O-dimethylhydroxylamine hydrochloride (1.2 eq), HATU (1.2 eq), and diisopropylethylamine (3.0 eq). The reaction mixture is stirred at room temperature for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give the Weinreb amide.

Step 4: Imidazole Formation and Final Product

- Reaction: Van Leusen imidazole synthesis to yield **Aplithianine A**.

- Procedure: The Weinreb amide from Step 3 is first reduced to the corresponding aldehyde. To a solution of the Weinreb amide in anhydrous tetrahydrofuran at -78 °C is added diisobutylaluminium hydride (1.5 eq). The reaction is stirred for 1 hour at this temperature. The reaction is then quenched with methanol and warmed to room temperature. After workup, the crude aldehyde is subjected to the Van Leusen reaction with tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq) in methanol. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to afford **Aplithianine A**.

Data Presentation

Table 1: Summary of Reaction Yields

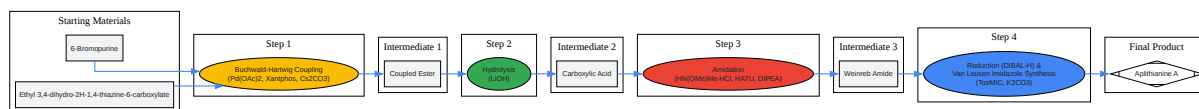
Step	Reaction	Product	Yield (%)
1	Buchwald-Hartwig Coupling	Coupled Ester	85
2	Hydrolysis	Carboxylic Acid	Quantitative
3	Amidation	Weinreb Amide	75
4	Imidazole Formation	Aplithianine A	30
Overall	Total Synthesis	Aplithianine A	~19

Table 2: Biological Activity of Aplithianine A

Target Kinase	IC ₅₀ (nM)
J-PKAcα	~1000
Wild-type PKA	84
PKG Family	11-90
CLK Family	11-90

Visualizations

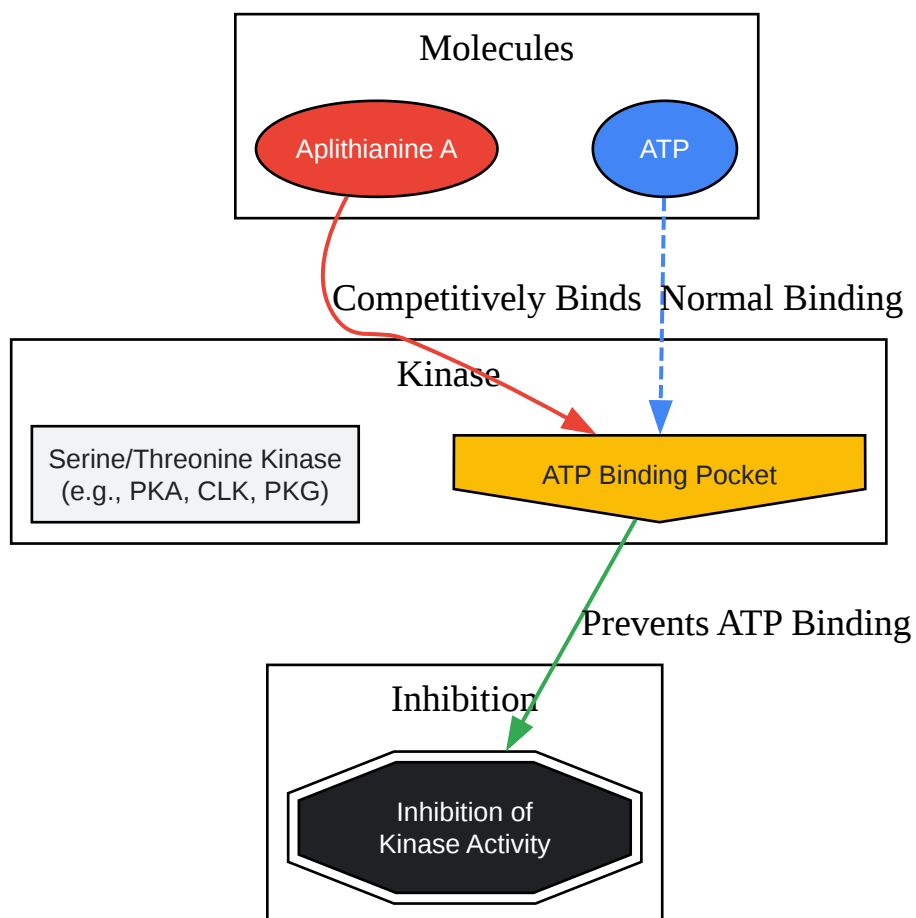
Diagram 1: Total Synthesis of Aplithianine A



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Caption: The four-step total synthesis of **Aplithianine A**.

Diagram 2: Mechanism of Action of Aplithianine A



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Caption: Competitive inhibition of kinases by **Aplithianine A**.

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